molecular formula C4H6ClF4N B6607542 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride CAS No. 2839139-64-7

1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride

Cat. No.: B6607542
CAS No.: 2839139-64-7
M. Wt: 179.54 g/mol
InChI Key: ZAXHZTTVPNPNHJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with difluoromethyl and difluoroamine groups, making it a valuable entity for various chemical reactions and applications. The presence of fluorine atoms imparts unique properties such as increased metabolic stability and lipophilicity, which are highly desirable in pharmaceutical and agrochemical industries .

Preparation Methods

The synthesis of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with cyclopropane derivatives under specific conditions to introduce the difluoromethyl group . Industrial production methods often employ metal-based catalysts to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Its stability and lipophilicity are advantageous in drug design, leading to the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s lipophilicity also facilitates its penetration into biological membranes, enhancing its efficacy .

Comparison with Similar Compounds

1-(Difluoromethyl)-2,2-difluorocyclopropan-1-aminehydrochloride can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other fluorinated compounds.

Properties

IUPAC Name

1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N.ClH/c5-2(6)3(9)1-4(3,7)8;/h2H,1,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXHZTTVPNPNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF4N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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